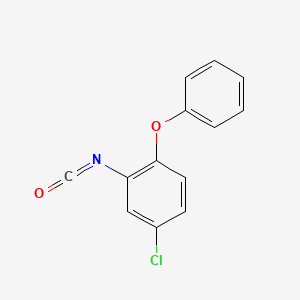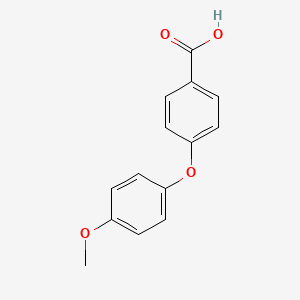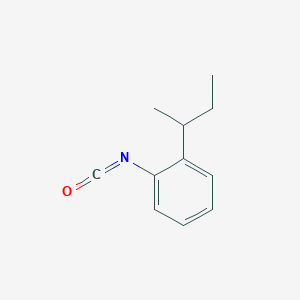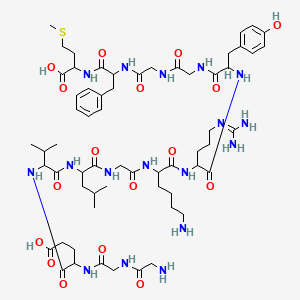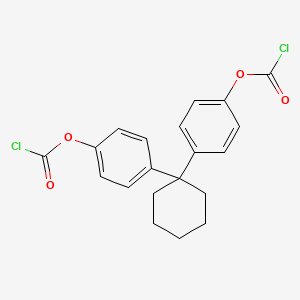
Bisphenol Z bis(chloroformate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol Z bis(chloroformate) is a chemical compound with the molecular formula C20H18Cl2O4 and a molecular weight of 393.3 g/mol. This compound is known for its unique structure, which includes a cyclohexyl group and two carbonochloridate groups attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol Z bis(chloroformate) typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid chloride. This intermediate is then reacted with cyclohexylamine to produce the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol Z bis(chloroformate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonochloridate groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bisphenol Z bis(chloroformate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bisphenol Z bis(chloroformate) involves its interaction with specific molecular targets. The carbonochloridate groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can affect the function of the target molecules and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- [4-[1-(4-Chlorophenyl)cyclohexyl]phenyl] carbonochloridate
- [4-[1-(4-Methoxyphenyl)cyclohexyl]phenyl] carbonochloridate
- [4-[1-(4-Nitrophenyl)cyclohexyl]phenyl] carbonochloridate
Propiedades
Número CAS |
91174-67-3 |
|---|---|
Fórmula molecular |
C20H18Cl2O4 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
[4-[1-(4-carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate |
InChI |
InChI=1S/C20H18Cl2O4/c21-18(23)25-16-8-4-14(5-9-16)20(12-2-1-3-13-20)15-6-10-17(11-7-15)26-19(22)24/h4-11H,1-3,12-13H2 |
Clave InChI |
JBBVUMYPDFKNDK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



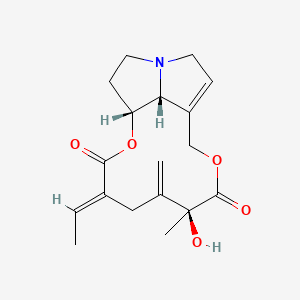
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)

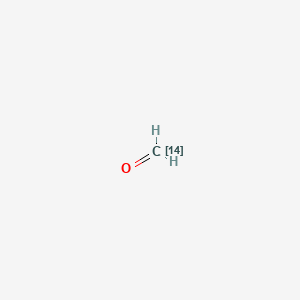
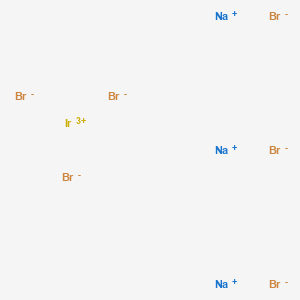
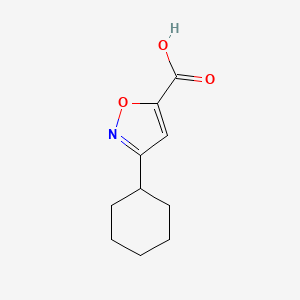
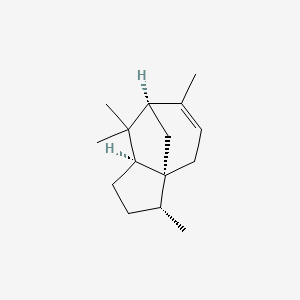

![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
